4-Bromo-2-methoxy-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVHRSZHDBLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738911 | |

| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083169-00-9 | |

| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-methoxy-6-methylpyridine CAS 1083169-00-9

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine (CAS 1083169-00-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a strategically functionalized pyridine ring, offers chemists precise control over subsequent chemical transformations.[1] The pyridine core is a privileged scaffold in medicinal chemistry, and this particular intermediate provides three distinct points for modification: a reactive bromine atom amenable to cross-coupling and substitution reactions, a methoxy group, and a methyl group.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, designed to empower researchers in leveraging its full synthetic potential in pharmaceutical and agrochemical development.[1]

Physicochemical and Structural Properties

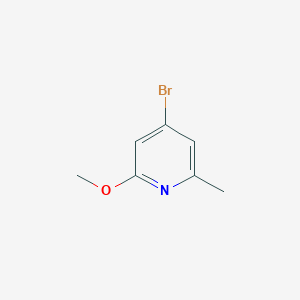

The compound features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.[2] This arrangement dictates its chemical behavior and physical properties. It typically appears as a colorless to pale yellow liquid at ambient temperature.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1083169-00-9 | [3][4] |

| Molecular Formula | C₇H₈BrNO | [2][4][5] |

| Molecular Weight | 202.05 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=CC(=N1)OC)Br | [2] |

| Physical State | Liquid at ambient temperature | [2] |

| Topological Polar Surface Area | 22.1 Ų | [5] |

| XLogP3 | 2.2 |[5] |

Caption: Chemical structure of this compound.

Synthesis and Purification

A frequently cited method for the synthesis of this compound is the Mitsunobu reaction, starting from 4-bromo-6-methylpyridin-2-ol and methanol. This reaction utilizes triphenylphosphine (PPh₃) and a diazocarboxylate, such as diisopropyl azodicarboxylate (DIAD), to facilitate the O-alkylation of the pyridin-2-ol tautomer.[3][5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Mitsunobu Synthesis

This protocol is adapted from established procedures.[3][5]

-

Reaction Setup: To a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add methanol (1.3 eq) and triphenylphosphine (1.6 eq).

-

Initiation: Add diisopropyl azodicarboxylate (DIAD) (1.6 eq) sequentially to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer three times with a 1N NaOH aqueous solution.

-

Isolation: Dry the separated organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 10%) as the eluent to afford the pure this compound. A typical reported yield for this process is around 30%.[3]

Analytical Characterization

A multi-technique approach is essential for confirming the identity and assessing the purity of the synthesized compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing distinct signals for the methyl and methoxy protons, as well as the two aromatic protons on the pyridine ring. ¹³C NMR will show seven distinct signals corresponding to each carbon atom.[7]

-

Mass Spectrometry (MS): GC-MS or LC-MS is critical for confirming the molecular weight (202.05 g/mol ) and observing the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful method for determining the purity of the final product. A C18 reverse-phase column is typically effective for separating the target compound from starting materials and byproducts.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring and the presence of the bromine atom at the activated 4-position.[8]

Nucleophilic Aromatic Substitution (SNAr)

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, polarizing the ring and making the C4 position (para to the nitrogen) highly susceptible to nucleophilic attack.[8][9] The bromine atom is an excellent leaving group, allowing for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.[2][8]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to form 4-aminopyridine derivatives.

-

Heck Coupling: Reaction with alkenes.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

Substituted pyridines are a foundational scaffold in numerous approved drugs and clinical candidates. This compound serves as a key intermediate for accessing complex molecular architectures.[2][1] Its derivatives are investigated for a wide range of therapeutic targets. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by its role in building libraries of compounds for screening and in the synthesis of complex heterocyclic systems like those found in potent enzyme inhibitors. For example, related pyrimidine and indole structures are central to the discovery of BET bromodomain inhibitors for oncology applications.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1083169-00-9 is not publicly detailed, data from closely related brominated pyridines provide essential guidance.[12][13]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[12][14] Expected to cause skin irritation and serious eye irritation.[12][13] May cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[13][16] Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Wash off immediately with soap and plenty of water.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][16]

-

Conclusion

This compound is a high-value synthetic intermediate with significant utility in medicinal chemistry and materials science. Its well-defined reactivity, particularly at the C4-bromine position, allows for predictable and versatile functionalization through modern synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to incorporate this powerful building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 1083169-00-9 [smolecule.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1083169-00-9 | CAS DataBase [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

4-Bromo-2-methoxy-6-methylpyridine molecular weight

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine

Authored by a Senior Application Scientist

Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic compounds is paramount. Among these, substituted pyridines represent a class of privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its fundamental molecular properties, spectroscopic signature, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular & Physicochemical Profile

This compound is a substituted pyridine featuring a precise arrangement of functional groups that dictate its unique reactivity and utility.[1] The electron-donating methoxy and methyl groups, combined with the electron-withdrawing bromine atom, create a distinct electronic profile on the pyridine ring, making it a valuable building block for targeted molecular design.

Molecular Structure

The structural arrangement is key to its chemical behavior. The bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, while the methoxy group at the 2-position and methyl group at the 6-position modulate the ring's electronic properties and steric environment.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry calculations, analytical characterization, and safety assessments.

| Property | Value |

| Molecular Formula | C₇H₈BrNO[1][3][4] |

| Molecular Weight | 202.05 g/mol [1][3][4] |

| CAS Number | 1083169-00-9[1][3][4] |

| IUPAC Name | This compound[1] |

| SMILES | CC1=CC(=CC(=N1)OC)Br[1] |

| InChI Key | MNMVHRSZHDBLMP-UHFFFAOYSA-N[1] |

| Physical State | Liquid at ambient temperature[1] |

| Appearance | Colorless to pale yellow liquid[1] |

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides a definitive fingerprint of this compound, ensuring its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine.

-

Expected Observation: The mass spectrum will show two molecular ion peaks of nearly equal intensity.[1]

-

[M]⁺: at m/z 202 (corresponding to the ⁷⁹Br isotope).

-

[M+2]⁺: at m/z 204 (corresponding to the ⁸¹Br isotope).

-

-

Causality: The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is approximately 1:1. This characteristic isotopic signature is a definitive indicator of a monobrominated compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Key Absorption Bands:

-

Trustworthiness: The combination of these specific bands provides a high-confidence validation of the core structure and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental data must be acquired for confirmation, the expected chemical shifts can be reliably predicted based on established principles of substituent effects on the pyridine ring.

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aromatic H (Position 3) | ~6.7 - 6.9 | Singlet (s) or narrow doublet | Shielded by adjacent methoxy group. |

| Aromatic H (Position 5) | ~6.9 - 7.1 | Singlet (s) or narrow doublet | Flanked by bromo and methyl groups. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Typical chemical shift for an aryl methoxy group. |

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | Typical chemical shift for a methyl group on an aromatic ring. |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-OCH₃) | ~160 - 165 |

| C6 (C-CH₃) | ~155 - 160 |

| C4 (C-Br) | ~120 - 125 |

| C3 & C5 | ~110 - 120 |

| Methoxy (-OCH₃) | ~50 - 55 |

| Methyl (-CH₃) | ~20 - 25 |

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, making it an ideal substrate for further chemical elaboration.

Synthetic Workflow: A Validated Protocol

A common and effective method for synthesizing this compound is via a Mitsunobu reaction from the corresponding pyridin-2-ol precursor. This reaction is widely trusted for its reliability in forming C-O bonds under mild conditions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Mitsunobu reactions involving pyridinols.[3]

-

Vessel Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Sequentially add methanol (1.3 eq), triphenylphosphine (1.6 eq), and diisopropyl azodicarboxylate (DIAD) (1.6 eq) to the stirred solution at room temperature.

-

Expert Insight: The order of addition is crucial. Adding the azodicarboxylate last initiates the reaction. Using a slight excess of reagents ensures the complete consumption of the starting pyridinol.

-

-

Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (3 times) and brine.

-

Trustworthiness: The basic wash is critical for removing acidic byproducts and unreacted starting material, simplifying the final purification step.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.[3]

Core Reactivity

The reactivity is dominated by the bromine atom at the 4-position, which is highly susceptible to displacement.

-

Nucleophilic Aromatic Substitution: The C-Br bond can be readily targeted by various nucleophiles, allowing for the introduction of amines, thiols, and other functional groups.[1]

-

Palladium-Catalyzed Cross-Coupling: This compound is an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of C-C and C-N bonds to construct complex molecular architectures.[5][6]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic building block for creating high-value, biologically active molecules.

Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] Derivatives of brominated pyridines are instrumental in synthesizing potent inhibitors for critical therapeutic targets.

-

Target Example: p38 MAP Kinase: Dysregulation of the p38 MAP kinase pathway is implicated in numerous inflammatory diseases.[2] Pyridinylimidazole-based compounds are a prominent class of p38 inhibitors, and their synthesis often relies on a bromopyridine intermediate to introduce the imidazole moiety via a cross-coupling reaction.[2]

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, pyridine derivatives are vital in the agrochemical industry. They form the structural core of many modern herbicides and insecticides, contributing to crop protection and food security.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound may be consolidated with related structures, the hazards are predictable based on its functional groups.

Hazards and Precautionary Measures

| Hazard Statement | Precautionary Action | Reference |

| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][9] |

| Causes skin irritation. | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs. | [8][10][11] |

| Causes serious eye irritation/damage. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [8][10][11] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist. | [8][9][11] |

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and strategic importance as a synthetic intermediate make it a highly valuable compound for professionals in drug discovery, medicinal chemistry, and materials science. This guide has provided a technically grounded and experience-driven overview to support its effective and safe utilization in the laboratory and beyond.

References

- 1. Buy this compound | 1083169-00-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1083169-00-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylpyridine: Properties, Synthesis, and Applications

Introduction

4-Bromo-2-methoxy-6-methylpyridine (CAS No: 1083169-00-9) is a substituted pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with strategically placed bromo, methoxy, and methyl functional groups, imparts a versatile reactivity profile.[1] This guide provides an in-depth exploration of the core chemical properties, a detailed synthesis protocol, reactivity principles, and key applications of this compound, tailored for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. The strategic positioning of its functional groups makes it an invaluable intermediate for constructing more complex molecular frameworks, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[2]

Physicochemical and Spectroscopic Properties

The fundamental characteristics of a molecule are critical for its application in synthesis. This compound is typically a colorless to pale yellow liquid at ambient temperature.[1] Its properties are summarized below.

Core Molecular Data

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 1083169-00-9 | [4] |

| Physical State | Liquid | [1] |

| Topological Polar Surface Area | 22.1 Ų | [3] |

| XLogP3 | 2.2 | [3] |

| SMILES | CC1=CC(=CC(=N1)OC)Br | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Mass Spectrometry (MS): In mass spectrometric analysis, the compound exhibits a distinctive molecular ion peak pattern characteristic of a monobrominated molecule.[1] Two peaks of nearly equal intensity will be observed at m/z ratios of 202 (for the ⁷⁹Br isotope) and 204 (for the ⁸¹Br isotope), providing definitive confirmation of the presence of a single bromine atom.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups.[1] Characteristic absorption bands include strong C-O stretching vibrations for the aryl-methyl ether functionality around 1250 cm⁻¹. The pyridine ring's C-C and C-N stretching modes appear in the 1400-1600 cm⁻¹ region, while aromatic C-H stretches are found between 3000-3100 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.[5][6]

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region for the two pyridine ring protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon spectrum will display seven unique signals, corresponding to the five carbons of the pyridine ring and the carbons of the methoxy and methyl groups.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the substituted pyridine system result in absorption bands in the UV region, typically around 250-280 nm.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom influences this absorption profile.[1]

Synthesis Methodology

The synthesis of this compound is commonly achieved from its corresponding pyridin-2-ol precursor via a Mitsunobu reaction. This method is highly effective for the O-alkylation of hindered alcohols and phenols.

Experimental Protocol: Mitsunobu Reaction

This protocol details the synthesis of this compound from 4-bromo-6-methylpyridin-2-ol.[3][4]

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-bromo-6-methylpyridin-2-ol (1.06 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, ~4.6 mL), add methanol (1.3 mmol, ~1.2 eq) and triphenylphosphine (PPh₃) (1.60 mmol, 1.5 eq) under an inert nitrogen atmosphere.

-

Initiation: Cool the mixture in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.60 mmol, 1.5 eq) dropwise to the stirred solution.

-

Causality Insight: The combination of PPh₃ and DIAD forms a phosphonium salt intermediate. This intermediate activates the methanol, making it a better nucleophile, and converts the hydroxyl group of the pyridinol into a good leaving group (as triphenylphosphine oxide), facilitating the SN2-type substitution.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase three times with a 1N NaOH solution to remove any unreacted starting material and acidic byproducts.

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of 5% to 10% ethyl acetate in hexanes as the eluent. This will afford the pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the properties of the substituted pyridine ring.

Core Reactivity Principles

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the positions ortho (2, 6) and para (4) to the nitrogen. Consequently, the bromine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1][7] This makes the C4-Br bond a prime site for introducing a wide variety of nucleophiles, allowing for the facile synthesis of diverse derivatives.[1] The presence of the methoxy and methyl groups can further modulate the electronic properties and steric environment of the ring, influencing reaction rates and regioselectivity in more complex transformations.

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a valuable intermediate in several industrial applications.

-

Pharmaceutical Synthesis: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][8] This compound serves as a key starting material for synthesizing complex molecules with potential biological activity, including anti-inflammatory and anti-cancer agents.[2] For instance, related substituted pyridine structures are integral to the discovery of potent BET bromodomain inhibitors and endothelin receptor antagonists.[9][10]

-

Agrochemical Development: In the agrochemical sector, this intermediate is instrumental in the synthesis of modern herbicides and insecticides.[2] The ability to readily modify the pyridine core allows for the fine-tuning of a molecule's biological activity and physical properties to develop effective crop protection agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard statement H302). It may also cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11]

-

Handling and Storage: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[13] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly functionalized and reactive heterocyclic compound with significant utility in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity—especially in nucleophilic aromatic substitution reactions—and established synthesis protocols make it an indispensable tool for researchers. Its role as a key intermediate in the development of new pharmaceuticals and agrochemicals underscores its importance in advancing these critical fields of science and technology.

References

- 1. Buy this compound | 1083169-00-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1083169-00-9 [chemicalbook.com]

- 5. This compound(1083169-00-9) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 4-Bromo-2-methoxy-6-methylpyridine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-methoxy-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, fortified by a discussion of two-dimensional (2D) NMR techniques that form a self-validating framework for structural confirmation. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The precise arrangement of the bromo, methoxy, and methyl substituents on the pyridine core dictates its reactivity and potential for forming complex molecular architectures.

Unambiguous structural characterization is paramount, and NMR spectroscopy stands as the definitive tool for elucidating the carbon-hydrogen framework of such molecules in solution. This guide presents a detailed, predicted spectroscopic profile and outlines the experimental and interpretative workflow required for its empirical verification.

Predicted ¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is predicted to feature four distinct signals. The analysis is based on the foundational chemical shifts of the pyridine ring, modulated by the electronic effects of the three substituents. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-para directing bromo (-Br) group, create a unique electronic environment for each proton.

-

-OCH₃ (Methoxy Protons): The three protons of the methoxy group are expected to appear as a sharp singlet. Due to the electronegativity of the attached oxygen atom, this signal will be found in the approximate range of δ 3.9 - 4.0 ppm .[1]

-

-CH₃ (Methyl Protons): The methyl group protons, also a singlet, are predicted to resonate upfield compared to the methoxy group, typically around δ 2.4 - 2.5 ppm .[1]

-

H-3 and H-5 (Aromatic Protons): The two remaining protons on the pyridine ring are in different chemical environments.

-

H-3: This proton is situated between the electron-donating methoxy group and the electron-withdrawing bromo group. The net effect is a predicted chemical shift around δ 6.9 - 7.1 ppm .

-

H-5: This proton is positioned between the bromo and methyl groups. Its chemical shift is anticipated to be slightly downfield from H-3, in the region of δ 7.0 - 7.2 ppm .

-

A key feature for assignment is the expected spin-spin coupling between H-3 and H-5. These protons are four bonds apart, leading to a long-range meta-coupling (⁴J). This coupling constant is typically small, on the order of 2-3 Hz.[2][3] Consequently, the signals for both H-3 and H-5 are predicted to appear as narrow doublets.

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on the standard values for pyridine (C2/6: 150 ppm; C3/5: 124 ppm; C4: 136 ppm) and applying substituent chemical shift (SCS) effects derived from analogous benzene systems.[4]

-

Quaternary Carbons (C-2, C-4, C-6): These carbons bear the substituents and lack directly attached protons, often resulting in lower intensity signals.

-

C-2 (-OCH₃): The carbon bearing the electronegative methoxy group is expected to be significantly deshielded, resonating far downfield around δ 163 - 165 ppm .

-

C-6 (-CH₃): The methyl-substituted carbon is also deshielded, predicted in the range of δ 157 - 159 ppm .

-

C-4 (-Br): The bromo-substituent induces a moderate deshielding effect. The C-4 signal is anticipated around δ 120 - 122 ppm .

-

-

Protonated Carbons (C-3, C-5):

-

C-3: This carbon is adjacent to two substituted carbons and is predicted to appear in the region of δ 110 - 112 ppm .

-

C-5: The environment of C-5 suggests a chemical shift in the range of δ 123 - 125 ppm .

-

-

Substituent Carbons:

-

-OCH₃: The methoxy carbon typically appears in the δ 53 - 56 ppm range.[5]

-

-CH₃: The methyl carbon is the most shielded, resonating upfield around δ 22 - 24 ppm .

-

Data Summary

The predicted NMR spectroscopic data for this compound in a standard solvent like CDCl₃ are summarized below.

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~ 2.45 | s | ~ 23.0 |

| -OCH₃ | ~ 3.95 | s | ~ 54.5 |

| H-3 | ~ 7.00 | d (J ≈ 2.5 Hz) | ~ 111.0 |

| C-2 | - | - | ~ 164.0 |

| C-4 | - | - | ~ 121.0 |

| H-5 | ~ 7.15 | d (J ≈ 2.5 Hz) | ~ 124.0 |

| C-6 | - | - | ~ 158.0 |

Structural Verification via 2D NMR Spectroscopy: A Self-Validating System

While 1D NMR provides the primary data, a suite of 2D NMR experiments is essential for building a trustworthy and self-validating structural assignment. These experiments reveal through-bond correlations, piecing the molecular puzzle together with irrefutable logic.[6]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For this compound, this experiment would provide a critical correlation.

-

Expected Correlation: A cross-peak would be observed between the two aromatic doublets at ~7.00 ppm and ~7.15 ppm. This directly confirms the coupling between H-3 and H-5, validating their spatial relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is the primary method for assigning the protonated carbons.

-

Expected Correlations:

-

The proton singlet at ~2.45 ppm will show a cross-peak to the carbon signal at ~23.0 ppm, assigning this pair to the -CH₃ group.

-

The proton singlet at ~3.95 ppm will correlate with the carbon at ~54.5 ppm, assigning them to the -OCH₃ group.

-

The aromatic proton at ~7.00 ppm will correlate to the carbon at ~111.0 ppm, definitively assigning H-3 and C-3 .

-

The aromatic proton at ~7.15 ppm will correlate to the carbon at ~124.0 ppm, definitively assigning H-5 and C-5 .

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to assigning the non-protonated (quaternary) carbons and confirming the overall molecular structure. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J).

-

Key Expected Correlations:

-

From -CH₃ Protons (~2.45 ppm): These protons will show correlations to C-6 (~158.0 ppm, ²J) and C-5 (~124.0 ppm, ³J). This confirms the attachment of the methyl group at the C-6 position.

-

From -OCH₃ Protons (~3.95 ppm): This signal will show a strong correlation to C-2 (~164.0 ppm, ²J), confirming the position of the methoxy group.

-

From H-3 (~7.00 ppm): This proton will show correlations to the quaternary carbons C-2 (~164.0 ppm, ²J) and C-4 (~121.0 ppm, ²J), and to the protonated carbon C-5 (~124.0 ppm, ³J).

-

From H-5 (~7.15 ppm): This proton will show correlations to the quaternary carbons C-4 (~121.0 ppm, ²J) and C-6 (~158.0 ppm, ²J), and to the protonated carbon C-3 (~111.0 ppm, ³J).

-

The web of HMBC correlations provides a redundant and definitive confirmation of every assignment made in the 1D spectra.

Recommended Experimental Protocol

To acquire high-quality NMR data for this compound, the following workflow is recommended.

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a common solvent for small organic molecules.

-

Concentration: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning & Matching: Tune and match the probe for ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming on the magnetic field to achieve good resolution, characterized by narrow, symmetrical peak shapes on a 1D proton spectrum.

1D NMR Acquisition

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary depending on the sample concentration.

2D NMR Acquisition

-

gCOSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire with 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.

-

gHSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz). Acquire with 256 increments in F1 and 4-8 scans per increment.

-

gHMBC: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz. This will reveal the key two- and three-bond correlations. Acquire with 256-512 increments in F1 and 8-16 scans per increment.

Conclusion

The comprehensive NMR analysis detailed in this guide, combining predictive 1D data with a robust 2D correlation strategy, provides a definitive and self-validating spectroscopic profile for this compound. The methyl and methoxy groups offer clear singlet handles in the ¹H spectrum, while the two aromatic protons, though closely spaced, are resolved by their mutual meta-coupling. The full assignment of the carbon skeleton is achieved through a logical workflow, culminating in the long-range correlations observed in the HMBC spectrum, which unambiguously confirms the connectivity of all atoms in the molecule. This guide serves as a blueprint for the structural elucidation of this and similarly substituted pyridine derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-methoxy-6-methylpyridine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methoxy-6-methylpyridine. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will delve into the theoretical prediction of the spectrum based on substituent effects, present and interpret the experimental data, and provide a standardized protocol for data acquisition.

Molecular Structure and Proton Environments

This compound is a substituted pyridine with the chemical formula C₇H₈BrNO. The pyridine ring is substituted at positions 2, 4, and 6. Understanding the electronic influence of these substituents is paramount to interpreting the ¹H NMR spectrum.

-

2-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its primary effect on the ¹H NMR spectrum is the shielding of nearby protons and a characteristic singlet signal for its three equivalent protons.

-

4-Bromo Group (-Br): Bromine is an electronegative atom and acts as an electron-withdrawing group (EWG) through induction. It also has a de-shielding effect on the aromatic protons.

-

6-Methyl Group (-CH₃): The methyl group is a weakly electron-donating group through hyperconjugation, leading to a slight shielding of the pyridine ring protons. It will appear as a singlet in the spectrum.

The molecule has three distinct proton environments on the pyridine ring, labeled as H-3, and H-5, in addition to the protons of the methyl and methoxy substituents.

Figure 1: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum

The chemical shifts (δ) of protons on a pyridine ring are influenced by the nitrogen atom and any substituents.[1][2] For unsubstituted pyridine, the α-protons (adjacent to N) are the most de-shielded, followed by the γ-proton, and then the β-protons.[3] The substituents in this compound will modulate these chemical shifts.

-

Aromatic Protons (H-3 and H-5): The pyridine ring will have two aromatic proton signals. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The electron-donating methoxy and methyl groups, and the electron-withdrawing bromo group will influence their precise chemical shifts. We expect these signals to appear in the aromatic region, likely between 6.0 and 8.0 ppm.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. The typical chemical shift for methoxy protons is in the range of 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the pyridine ring will also produce a singlet. This signal is expected to be in the upfield region, typically around 2.2-2.6 ppm.

Experimental ¹H NMR Data and Spectral Analysis

The experimental ¹H NMR spectral data for this compound is presented below.[4][5]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.86 | Singlet | 1H | H-5 |

| 6.69 | Singlet | 1H | H-3 |

| 3.89 | Singlet | 3H | -OCH₃ |

| 2.42 | Singlet | 3H | -CH₃ |

Detailed Interpretation:

-

Signal at 6.86 ppm (s, 1H, H-5): This singlet corresponds to the proton at the C-5 position of the pyridine ring.

-

Signal at 6.69 ppm (s, 1H, H-3): This singlet is assigned to the proton at the C-3 position. The upfield shift relative to unsubstituted pyridine is due to the electron-donating effects of the adjacent methoxy and methyl groups.

-

Signal at 3.89 ppm (s, 3H, -OCH₃): This sharp singlet is characteristic of the three equivalent protons of the methoxy group.

-

Signal at 2.42 ppm (s, 3H, -CH₃): This singlet in the upfield region is assigned to the three equivalent protons of the methyl group.

The absence of splitting for the aromatic protons (H-3 and H-5) is noteworthy. While a small long-range coupling (⁴J) might be expected between them, it is often not resolved in standard ¹H NMR spectra, leading to the observation of singlets.

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[6]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of this compound is well-resolved and consistent with its molecular structure. The chemical shifts of the aromatic and substituent protons are in agreement with the expected electronic effects of the bromo, methoxy, and methyl groups on the pyridine ring. This guide provides a thorough analysis and a reliable protocol for the characterization of this and similar heterocyclic compounds, serving as a valuable resource for scientists in the field of chemical research and development.

References

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound(1083169-00-9) 1H NMR [m.chemicalbook.com]

- 5. This compound | 1083169-00-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

13C NMR of 4-Bromo-2-methoxy-6-methylpyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-Bromo-2-methoxy-6-methylpyridine, a substituted heterocyclic compound of interest in synthetic chemistry and drug development.[1][2] This document elucidates the theoretical principles governing the chemical shifts, including the intricate substituent effects of the bromo, methoxy, and methyl groups on the pyridine core. It presents a detailed, predicted 13C NMR spectrum with assignments justified by established electronic and steric influences. Furthermore, this guide outlines a robust, field-proven experimental protocol for acquiring high-quality 13C NMR data and discusses methods for spectral interpretation and validation. The content is designed for researchers, scientists, and professionals in drug development who require a deep understanding of structural characterization for complex organic molecules.

Introduction: The Role of 13C NMR in Structural Elucidation

This compound (C₇H₈BrNO) is a versatile synthetic intermediate whose utility in medicinal and agrochemical research stems from the reactivity of its substituted pyridine core.[1][2] The precise arrangement of the bromo, methoxy, and methyl substituents is critical to its chemical behavior and, ultimately, to the properties of the larger molecules derived from it.

Carbon-13 NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Unlike 1H NMR, 13C NMR spectra are typically free of complex spin-spin coupling between adjacent carbons (due to the low natural abundance of 13C), resulting in a spectrum where each unique carbon environment produces a distinct singlet under standard proton-decoupled conditions.[3][4] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's carbon framework. This guide will deconstruct the factors influencing this fingerprint for this compound.

Theoretical Principles: Substituent Effects on the Pyridine Ring

The chemical shifts of the carbon atoms in the pyridine ring are modulated by the interplay of inductive and resonance effects from the attached substituents. The final position of each signal is a composite of these influences.[5][6]

-

Methoxy Group (-OCH₃): Located at C2, the methoxy group exerts a strong electron-donating effect through resonance (lone pairs on oxygen delocalize into the ring) and an electron-withdrawing effect through induction (due to oxygen's electronegativity). The resonance effect is dominant, leading to significant shielding (an upfield shift to lower ppm) of the ortho (C3) and para (C5) positions. The C2 carbon to which it is attached (the ipso-carbon) is strongly deshielded.

-

Bromo Group (-Br): Positioned at C4, bromine is an electronegative atom that withdraws electron density inductively, causing a deshielding effect. However, like other halogens, it can also donate electron density weakly through resonance. The inductive effect typically results in a deshielding of the attached C4 carbon. Its effect on other ring carbons is more complex but generally less pronounced than that of the methoxy group. Computational predictions for carbons attached to heavy atoms like bromine can sometimes show deviations from experimental values due to relativistic spin-orbit coupling and electron-correlation effects.[7]

-

Methyl Group (-CH₃): At C6, the methyl group is a weak electron-donating group through induction and hyperconjugation. This results in modest shielding (upfield shift) at the ortho (C5) and para (C4) positions relative to the methyl group. The ipso-carbon (C6) is deshielded.

The combination of these effects determines the final chemical shift for each of the five carbons in the pyridine ring (C2, C3, C4, C5, C6) and the two carbons of the substituents (-OCH₃, -CH₃).

Caption: Substituent influences on the pyridine core.

Predicted 13C NMR Spectrum

As no formally published and assigned spectrum for this specific molecule is readily available in the literature, the following spectral data is predicted based on computational models and established additivity rules for substituted pyridines.[8][9][10] Such predictive tools are standard in modern chemistry for anticipating spectral features.[11][12]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~163.5 | Ipso-carbon attached to the highly electronegative oxygen of the methoxy group; strongly deshielded. |

| C6 | ~158.0 | Ipso-carbon attached to the methyl group and adjacent to the ring nitrogen; deshielded. |

| C4 | ~120.0 | Ipso-carbon attached to bromine. The "heavy atom effect" causes shielding relative to other halogens. |

| C5 | ~118.5 | Shielded by the para electron-donating effect of the C2-methoxy group and the ortho effect of the C6-methyl group. |

| C3 | ~105.0 | Strongly shielded by the ortho electron-donating resonance effect of the adjacent C2-methoxy group. |

| -OCH₃ | ~53.0 | Typical range for a methoxy group attached to an aromatic ring.[13][14] |

| -CH₃ | ~24.0 | Typical range for a methyl group attached to an sp² carbon of a pyridine ring.[1] |

Note: Predictions were performed using publicly available algorithms (e.g., NMRDB.org) and are referenced against known values for similarly substituted pyridines. The solvent is assumed to be CDCl₃, as variations in solvent can cause shifts in peak positions.[15][16]

Experimental Protocol for 13C NMR Acquisition

This protocol describes a self-validating system for obtaining a high-resolution, proton-decoupled 13C NMR spectrum.

Sample Preparation

-

Dissolution: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the CDCl₃ solvent peak can be used for calibration.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Calibration

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.[17]

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

Data Acquisition (Proton Decoupled)

-

Experiment Selection: Choose a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[17]

-

Acquisition Parameters:

-

Pulse Angle: Set to a 30° or 45° flip angle. A 30° pulse with a longer relaxation delay is better for quantitative analysis, but a 45° pulse can provide better signal-to-noise in a shorter time for routine characterization.[18]

-

Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[17]

-

Relaxation Delay (D1): Set to 2 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

-

Number of Scans (NS): Start with 1024 scans. Adjust as needed based on sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[3][19]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Caption: Standard workflow for 13C NMR analysis.

Data Interpretation and Validation

While the predicted spectrum provides a strong foundation, experimental validation is key. To confirm the assignments, especially the distinction between protonated and non-protonated carbons, further experiments are essential.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the number of protons attached to each carbon.

-

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Shows only CH (methine) carbons. In this molecule, C3 and C5 would appear.

-

DEPT-135: Shows CH and CH₃ peaks as positive signals and CH₂ peaks as negative signals. For this compound, C3, C5, the -OCH₃, and the -CH₃ carbons would be positive.

-

By comparing the standard broadband-decoupled spectrum with the DEPT spectra, one can definitively distinguish the quaternary carbons (C2, C4, C6), which are absent in all DEPT experiments, from the protonated carbons (C3, C5) and the methyl carbons.

Conclusion

The 13C NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. A thorough understanding of the electronic effects exerted by the bromo, methoxy, and methyl substituents allows for a confident prediction and assignment of the seven distinct carbon signals. The C2 carbon bearing the methoxy group is expected to be the most deshielded, while the C3 carbon, ortho to the methoxy group, is predicted to be the most shielded ring carbon. By following a rigorous experimental protocol and employing validation techniques like DEPT, researchers can obtain unambiguous, high-quality data crucial for advancing their synthetic and drug development objectives.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. chempap.org [chempap.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predict 13C carbon NMR spectra [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. Visualizer loader [nmrdb.org]

- 13. acdlabs.com [acdlabs.com]

- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. books.rsc.org [books.rsc.org]

- 19. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-Bromo-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Substituted pyridines are a class of heterocyclic compounds of immense interest, forming the core scaffold of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents on the ring. 4-Bromo-2-methoxy-6-methylpyridine is one such molecule, a potential building block whose utility is predicated on its exact molecular structure.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2][3] Each functional group absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an indispensable tool for confirming the presence of these groups and verifying the overall structure of a synthesized compound.[1][4]

Section 1: Predictive Analysis of Vibrational Modes

The structure of this compound incorporates several distinct functional groups whose vibrations will dominate the IR spectrum: the pyridine ring itself, aromatic C-H bonds, a C-Br bond, a methoxy group (-OCH₃), and a methyl group (-CH₃). The electronic interplay between these substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom—will subtly shift these vibrational frequencies.[5][6]

Aromatic Pyridine Ring Vibrations

The pyridine ring gives rise to a complex series of absorptions. Key vibrations include:

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring is expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[7][8][9] The presence of absorption above 3000 cm⁻¹ is a strong indicator of aromatic or vinylic C-H bonds.

-

C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring are highly characteristic. Pyridine and its derivatives typically show a series of sharp bands of variable intensity in the 1615-1430 cm⁻¹ region.[10][11] For substituted pyridines, one can expect prominent peaks around 1600 cm⁻¹ , 1570 cm⁻¹ , 1470 cm⁻¹ , and 1430 cm⁻¹ .[11] The relative intensities and exact positions of these bands are sensitive to the substitution pattern.[12]

-

C-H Out-of-Plane Bending (oop): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern. For a 2,4,6-trisubstituted pyridine, a strong absorption is expected in the 900-675 cm⁻¹ region.[7][8]

Aliphatic C-H Vibrations (Methyl and Methoxy Groups)

The methyl (-CH₃) and methoxy (-OCH₃) groups contribute characteristic aliphatic C-H vibrations:

-

C-H Asymmetric and Symmetric Stretching: These vibrations will produce strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2990-2850 cm⁻¹ .[8][13] Specifically, methoxy groups often show a distinct C-H stretch near 2850-2800 cm⁻¹ .[14]

-

C-H Bending: Asymmetric and symmetric bending (deformation) of the C-H bonds in the methyl groups will result in medium-intensity absorptions around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[15]

Substituent-Specific Vibrations

-

C-O Stretch (Methoxy): The methoxy group is characterized by a strong C-O stretching vibration. For an aryl ether, this typically appears as a strong, prominent band in the 1275-1200 cm⁻¹ region (asymmetric stretch) and a weaker band near 1075-1020 cm⁻¹ (symmetric stretch).[16]

-

C-Br Stretch (Bromo): The carbon-bromine bond stretch is found in the low-frequency fingerprint region of the spectrum. It is expected to appear as a medium to strong absorption in the 690-515 cm⁻¹ range.[17][18] Its position in this range can be influenced by coupling with other vibrations.

Section 2: Predicted IR Absorption Data Summary

The following table consolidates the predicted characteristic IR absorption bands for this compound, providing a quick reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2990 - 2940 | Strong | Asymmetric C-H Stretch | Methyl & Methoxy |

| 2880 - 2840 | Medium | Symmetric C-H Stretch | Methyl & Methoxy |

| ~1600 | Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| ~1570 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| ~1470 | Medium | C=C and C=N Ring Stretch / Asymmetric C-H Bend | Pyridine Ring / -CH₃ |

| ~1375 | Medium | Symmetric C-H Bend | -CH₃ |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Methoxy Ether |

| 1075 - 1020 | Medium | Symmetric C-O-C Stretch | Aryl Methoxy Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) |

| 690 - 515 | Medium | C-Br Stretch | Bromo-Aromatic |

Section 3: Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, interpretable IR spectrum is contingent on meticulous sample preparation and proper instrument operation. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy (Preferred)

ATR is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.[19][20][21]

Causality: The ATR technique works by measuring the changes in an internally reflected IR beam when it comes into contact with a sample.[22] An evanescent wave protrudes from the ATR crystal surface into the sample for a few microns.[23] Good contact between the sample and the crystal is therefore critical for a strong signal.[22]

Step-by-Step Protocol:

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) surface. Wipe with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals, which are then computationally subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. The goal is to maximize the contact area and eliminate air gaps. Consistent pressure ensures reproducibility.

-

Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in Step 1.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.[24][25]

Causality: KBr is used because it is transparent to IR radiation and, under pressure, will form a transparent disc.[24][26] The key challenge and the reason for the rigorous drying steps is that KBr is hygroscopic.[27] Any absorbed water will introduce a very broad O-H absorption band (~3400 cm⁻¹) that can obscure N-H or O-H signals from the actual sample.[26][27]

Step-by-Step Protocol:

-

Material Preparation: Use spectroscopy-grade KBr. Dry it in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[24][26]

-

Grinding: In an agate mortar and pestle, grind ~1-2 mg of the sample into a fine, glossy powder.

-

Mixing: Add ~100-200 mg of the dried KBr to the mortar.[25] Gently but thoroughly mix and grind the sample and KBr until the mixture is a homogenous, fine powder. The goal is to disperse the sample particles uniformly.[27]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons for a 13 mm die) for several minutes to allow the KBr to fuse into a transparent or translucent pellet.[24][27][28]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, using an empty sample holder or a pure KBr pellet for the background scan.

Section 4: Workflow and Data Interpretation

The analysis of an IR spectrum is a systematic process. The following diagram illustrates the logical workflow from sample preparation to structural confirmation.

Interpreting the Spectrum:

-

High-Frequency Region (>3000 cm⁻¹): Look for the sharp, medium peaks characteristic of aromatic C-H stretching. Their presence confirms the pyridine ring's C-H bonds.

-

Aliphatic C-H Region (3000-2800 cm⁻¹): Immediately to the right, identify the strong peaks from the methyl and methoxy C-H stretches.

-

Double Bond Region (1650-1400 cm⁻¹): This region is key for confirming the pyridine ring. Locate the series of sharp absorptions corresponding to the C=C and C=N ring stretches.

-

Fingerprint Region (<1500 cm⁻¹): This complex area contains the most diagnostic peaks for the substituents.

-

Pinpoint the very strong C-O stretch of the methoxy group (~1250 cm⁻¹).

-

Identify the C-H bending modes for the methyl group (~1465 and 1375 cm⁻¹).

-

Locate the C-Br stretch at the low end of the spectrum (<700 cm⁻¹).

-

Find the strong C-H out-of-plane bending band that confirms the substitution pattern.

-

By systematically comparing the acquired experimental spectrum to the predicted absorptions in the summary table, a researcher can confidently confirm the identity and structural integrity of this compound.

References

- 1. microbenotes.com [microbenotes.com]

- 2. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 3. byjus.com [byjus.com]

- 4. jasco-global.com [jasco-global.com]

- 5. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. research.nu.edu.kz [research.nu.edu.kz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. agilent.com [agilent.com]

- 21. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 22. s4science.at [s4science.at]

- 23. m.youtube.com [m.youtube.com]

- 24. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 25. shimadzu.com [shimadzu.com]

- 26. azom.com [azom.com]

- 27. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 28. pelletpressdiesets.com [pelletpressdiesets.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[1] The bromine atom is particularly reactive towards nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups can be further functionalized.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to equip researchers and drug development professionals with the essential knowledge for its effective use.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is established by its molecular formula and various chemical identifiers. This information is crucial for accurate documentation and retrieval of data.

| Identifier | Value | Source |

| CAS Number | 1083169-00-9 | [2][3] |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pyridine, 4-bromo-2-methoxy-6-methyl- | [3] |

The molecular architecture consists of a central pyridine ring substituted at positions 2, 4, and 6. The spatial arrangement of these substituents dictates the molecule's reactivity and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Notes | Source |

| Physical State | Liquid | At ambient temperature and pressure. | [1] |

| Appearance | Colorless to pale yellow liquid | The slight coloration may be due to impurities or partial oxidation. | [1] |

| Boiling Point | Not experimentally determined | Estimated to be in the range of 76-194°C at atmospheric pressure based on similar brominated methylpyridine derivatives. For instance, 4-bromo-2-methylpyridine has a boiling point of 76°C at 14 mmHg. | [1] |

| Melting Point | Not available | Related structures typically melt in the range of 40-100°C. | [1] |

| Density | Not precisely determined | Estimated to be in the range of 1.4-1.6 g/cm³. | [1] |

| Refractive Index | Not available |

Solubility

The solubility profile of this compound is dictated by the polarity of its functional groups. The methoxy group imparts some polar character, enhancing solubility in polar organic solvents, while the bromo and methyl groups contribute to its solubility in less polar media.

-

Soluble in: Polar organic solvents such as dichloromethane and ethyl acetate.

-